molecular formula C10H10ClNOS B1590432 (4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one CAS No. 78587-59-4

(4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one

Cat. No. B1590432
CAS RN: 78587-59-4
M. Wt: 227.71 g/mol
InChI Key: IPCDQNZFHKSICG-MUWHJKNJSA-N
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Description



  • (4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one is a chemical compound with the following properties:

    • Molecular Formula : C<sub>10</sub>H<sub>10</sub>ClNOS

    • Molecular Weight : 227.71 g/mol

    • Chemical Structure :







  • Synthesis Analysis



    • Information on the synthesis of this compound is not readily available in the provided sources.





  • Molecular Structure Analysis



    • The compound has a thiazolidinone ring structure.

    • It contains a chlorophenyl group and a methyl group.

    • The stereochemistry is (4R,5R) .





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound are not mentioned in the available data.





  • Physical And Chemical Properties Analysis



    • Density : 1.3±0.1 g/cm³

    • Boiling Point : Not specified

    • Molar Refractivity : 59.5±0.3 cm³/mol

    • Polar Surface Area : 54 Ų

    • LogP (Octanol/Water Partition Coefficient) : 2.16




  • Scientific Research Applications

    Synthesis and Characterization

    • Synthesis Techniques : The compound has been synthesized using various techniques, including the click chemistry approach for creating (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate (Güiza et al., 2020). This method involves 1,3-dipolar cycloaddition reactions.

    • Structural Analysis : X-ray powder diffraction studies have been used to determine the crystalline structure of related compounds, confirming their orthorhombic system and space group properties (Güiza et al., 2020).

    Biological Activities

    • Antimicrobial Properties : Various derivatives of thiazolidin-4-ones, including those with a 4-chlorophenyl group, have demonstrated significant antimicrobial activity. This includes action against both bacterial and fungal strains, suggesting their potential as antimicrobial agents (B'Bhatt & Sharma, 2017).

    • Anticancer Activity : Some thiazolidin-4-one derivatives have shown promise in anticancer therapy. They have been evaluated for their in vitro anticancer and antiangiogenic effects, particularly against transplantable mouse tumors (Chandrappa et al., 2010). These compounds may inhibit tumor growth and angiogenesis.

    • Antioxidant Effects : Certain derivatives have been identified to possess antioxidant properties. This includes compounds with modifications at the C5 position of 4-arylimino-thiazolidin-2-ones, demonstrating significant scavenging effects on radicals (Chulovska et al., 2020).

    Pharmaceutical Potential

    • Aldose Reductase Inhibition : Derivatives of thiazolidin-4-one, including those with a 4-chlorophenyl component, have been studied for their inhibitory effects on aldose reductase. This enzyme is a target for the treatment of diabetic complications, suggesting the potential pharmaceutical application of these compounds (Ali et al., 2012).

    • Enantiomeric Separation and Stability : Research into the enantiomeric separation of axially chiral 2-arylimino-3-aryl-thiazolidine-4-ones has provided insights into the stereochemistry and stability of these compounds, which is crucial for pharmaceutical applications (Erol & Dogan, 2007).

    Safety And Hazards



    • No specific safety information is available for this compound.




  • Future Directions



    • Further research is needed to explore its potential applications and biological activities.




    Please note that the information provided is based on the available data, and additional research may be required for a more detailed analysis. If you have any specific questions or need further clarification, feel free to ask!


    properties

    IUPAC Name

    (4R,5R)-5-(4-chlorophenyl)-4-methyl-1,3-thiazolidin-2-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H10ClNOS/c1-6-9(14-10(13)12-6)7-2-4-8(11)5-3-7/h2-6,9H,1H3,(H,12,13)/t6-,9+/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IPCDQNZFHKSICG-MUWHJKNJSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1C(SC(=O)N1)C2=CC=C(C=C2)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@@H]1[C@H](SC(=O)N1)C2=CC=C(C=C2)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H10ClNOS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    227.71 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one
    Reactant of Route 2
    (4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one
    Reactant of Route 3
    (4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one
    Reactant of Route 4
    (4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one
    Reactant of Route 5
    (4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one
    Reactant of Route 6
    (4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one

    Citations

    For This Compound
    1
    Citations
    EFS Authority, H Abdourahime, M Anastassiadou… - EFSA Journal, 2019 - ncbi.nlm.nih.gov
    According to Article 12 of Regulation (EC) No 396/2005, EFSA has reviewed the maximum residue levels (MRL s) currently established at European level for the pesticide active …
    Number of citations: 2 www.ncbi.nlm.nih.gov

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